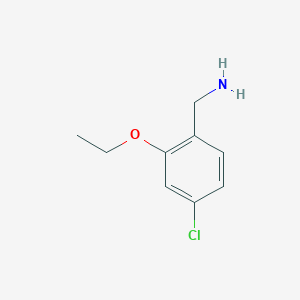

(4-Chloro-2-ethoxyphenyl)methanamine

Description

(4-Chloro-2-ethoxyphenyl)methanamine is a substituted benzylamine derivative featuring a methanamine (-CH2NH2) group attached to a 4-chloro-2-ethoxyphenyl aromatic ring. The ethoxy (-OCH2CH3) and chloro (-Cl) substituents on the phenyl ring influence its electronic, steric, and physicochemical properties. Its hydrochloride salt is cataloged as a specialty chemical ().

Properties

IUPAC Name |

(4-chloro-2-ethoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPHYYJDKXWROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-ethoxyphenyl)methanamine typically involves the reaction of 4-chloro-2-ethoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction can be catalyzed by reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is generally carried out in an organic solvent like ethanol or methanol at room temperature or under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-ethoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylmethanamines with various functional groups.

Scientific Research Applications

(4-chlorophenyl)(2-ethoxyphenyl)methanamine is an organic compound with a chlorinated phenyl group and an ethoxy-substituted phenyl group attached to a methanamine backbone. It has a molecular formula of . This compound is utilized in chemical and pharmaceutical applications because of its structural properties, which influence its reactivity and biological interactions. Research suggests that (4-chlorophenyl)(2-ethoxyphenyl)methanamine has potential applications in pharmacology due to its ability to interact with biological targets, such as enzymes and receptors, modulating biological pathways.

(4-Chlorophenyl)(2-ethoxyphenyl)methanamine Applications

(4-chlorophenyl)(2-ethoxyphenyl)methanamine finds applications across various fields:

- Pharmaceutical Research It is a crucial building block in synthesizing complex drug molecules.

- Agrochemicals It contributes to developing new pesticides and herbicides.

- Material Science It is used in creating novel polymers and materials with enhanced properties.

Scientific Research Applications

- Drug Development The unique structure of (4-chlorophenyl)(2-ethoxyphenyl)methanamine allows it to interact with specific biological targets, making it a candidate for drug development. Studies on its interactions with biological systems can reveal insights into metabolic pathways and enzyme kinetics, potentially leading to its use in medicinal chemistry.

- Aromatic Amines Research efforts have focused on designing and synthesizing novel aromatic amines with potential applications in treating various diseases, including cancer.

- Antimicrobial properties Preliminary studies suggest that similar compounds may possess antimicrobial effects against various pathogens.

- Anticancer Activity Similar compounds have demonstrated significant anticancer activity against certain cancer cell lines . For example, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated anticancer activity against SNB-19, NCI-H460, and SNB-75 at 10 µM .

Chemical Reactivity

The chemical reactivity of (4-chlorophenyl)(2-ethoxyphenyl)methanamine includes:

- Nucleophilic Substitution The amino group can participate in reactions where it replaces another group.

- Electrophilic Aromatic Substitution The phenyl rings can undergo reactions with electrophiles.

- Oxidation The compound can be oxidized to form various products, depending on the oxidizing agent used.

Mechanism of Action

The mechanism of action of (4-Chloro-2-ethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Chloro-2-ethoxyphenyl)methanamine with analogous compounds, focusing on substituents, molecular formulas, and key properties:

Key Observations :

- Substituent Effects : The ethoxy group in the target compound enhances lipophilicity compared to methyl or hydrogen substituents (e.g., 4-Chloro-o-toluidine in ). This may improve membrane permeability but reduce water solubility.

- Phenoxy Linkages: Compounds like [4-(4-Chloro-2-methylphenoxy)phenyl]methanamine () exhibit extended conjugation, altering electronic properties and reactivity.

Structure-Activity Relationships (SAR)

- Chloro Substituent : Enhances electrophilicity and binding to hydrophobic pockets (common in antimalarials, ).

- Ethoxy vs. Methyl : Ethoxy’s larger size and electron-donating nature may improve metabolic stability compared to methyl ().

- Amine Positioning : Methanamine (-CH2NH2) vs. ethylamine (-CH2CH2NH2) alters steric bulk and hydrogen-bonding capacity, impacting receptor interactions ( vs. ).

Biological Activity

(4-Chloro-2-ethoxyphenyl)methanamine, a chemical compound with the molecular formula C9H12ClNO, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity or function. The precise pathways involved depend on the biological context in which the compound is utilized.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a related compound demonstrated significant anticancer activity against various cancer cell lines, including SNB-19 and NCI-H460, with promising growth inhibition percentages .

| Compound | Cell Line | Growth Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | 65.12 | 10 |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 | 55.61 | 10 |

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives have shown effective antibacterial activity .

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 8 | 17.0 ± 0.40 |

| Escherichia coli | 16 | 15.0 ± 0.30 |

Structure-Activity Relationship (SAR)

The unique structural features of this compound play a crucial role in its biological activity. The presence of both chlorine and ethoxy groups on the phenyl ring enhances its reactivity and interaction profiles compared to similar compounds.

Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| (4-Chloro-2-methylphenyl)methanamine | Contains a methyl group instead of an ethoxy group. |

| (4-Chloro-2-methoxyphenyl)methanamine | Features a methoxy group affecting hydrogen bonding. |

Case Studies

In one notable study, the synthesis and evaluation of several derivatives based on the structure of this compound were conducted to assess their anticancer and antimicrobial properties. The results indicated that modifications in substituents significantly influenced their biological activities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Chloro-2-ethoxyphenyl)methanamine, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions between substituted benzaldehydes and amines. For example, heating 5-chloro-2-ethoxybenzaldehyde with methylamine in ethanol under reflux, followed by purification via column chromatography. Reaction optimization may involve adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (80–100°C), and stoichiometric ratios of reactants. Monitoring progress with TLC or LC-MS is critical .

- Key Considerations : Impurities from incomplete reactions or byproducts (e.g., Schiff base intermediates) require careful characterization using NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural identity of this compound be confirmed?

- Analytical Workflow :

Spectroscopy : Use <sup>1</sup>H NMR to verify aromatic protons (δ 6.8–7.4 ppm), ethoxy group (δ 1.3–1.5 ppm for CH3, δ 3.9–4.1 ppm for OCH2), and methanamine protons (δ 2.5–3.0 ppm).

Crystallography : If single crystals are obtained, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can resolve bond lengths and angles, particularly the spatial arrangement of the chloro and ethoxy substituents .

Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular weight (C9H12ClNO: 185.06 g/mol) within 5 ppm error .

Q. What safety protocols are essential when handling this compound?

- Safety Measures :

- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, DCM).

- Store waste in labeled containers for incineration by certified hazardous waste handlers .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs, monoamine transporters). Focus on the amine group’s role in hydrogen bonding and the chloro-ethoxy motif’s hydrophobic effects.

QSAR Analysis : Corrogate substituent effects (Cl vs. Br, ethoxy vs. methoxy) on binding affinity using datasets from PubChem or ChEMBL .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Example : If NMR signals for the ethoxy group overlap with aromatic protons, employ advanced techniques:

- 2D NMR (COSY, HSQC) to assign coupling patterns.

- Variable Temperature NMR to reduce signal broadening caused by conformational exchange .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-chlorophenethylamine) from authoritative databases like PubChem or ECHA .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

- Chiral Resolution :

Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) mobile phase.

Synthesize via asymmetric catalysis (e.g., chiral ligands in reductive amination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.